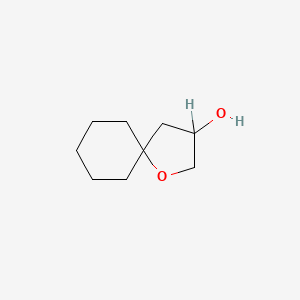

1-Oxaspiro(4.5)decan-3-ol

Description

Defining the 1-Oxaspiro[4.5]decane Framework: A Spirocyclic Ether System

The fundamental structure of 1-Oxaspiro[4.5]decan-3-ol is the 1-oxaspiro[4.5]decane framework. This framework is a type of spirocyclic ether. Spirocyclic compounds are characterized by two rings connected at a single, shared carbon atom, known as the spiro atom. ontosight.aiontosight.ai In the case of the 1-oxaspiro[4.5]decane system, one ring is a five-membered ring (a tetrahydrofuran (B95107) ring) and the other is a six-membered ring (a cyclohexane (B81311) ring). ontosight.ai The "1-Oxa" designation specifies that an oxygen atom is part of the five-membered ring, located at the position adjacent to the spiro carbon.

Spirocyclic ethers, like the 1-oxaspiro[4.5]decane system, are prevalent in numerous natural products and are recognized as "privileged scaffolds" in medicinal chemistry. northeastern.edursc.org This means that this particular structural motif is frequently found in biologically active molecules. The rigid and three-dimensional nature of the spiroketal framework, a closely related structure, allows for the precise positioning of functional groups in space, which is often crucial for biological activity. mskcc.org The synthesis of such spirocyclic ether systems can be achieved through various methods, including the rhenium-catalyzed isomerization of ketones flanked by an allylic alcohol and an alkene, leading to the formation of the spirocyclic ether through a cascade of reactions. acs.orgpitt.edu

Structural Diversity within the Spiro[4.5]decane Class and its Significance

The broader class of spiro[4.5]decanes, which includes the parent hydrocarbon spiro[4.5]decane, exhibits significant structural diversity. nih.gov This diversity arises from several factors:

Ring Substituents: The carbon atoms of both the five-membered and six-membered rings can be substituted with various functional groups. This allows for the creation of a vast library of derivatives with different chemical and physical properties.

Heteroatom Incorporation: Besides the oxygen atom in oxaspiro[4.5]decanes, other heteroatoms like nitrogen can be incorporated into the rings, leading to aza-spiro[4.5]decanes and other heterocyclic variants. sigmaaldrich.com

Stereochemistry: The spiro carbon atom is a stereocenter, meaning it can exist in two different spatial arrangements (enantiomers). Additionally, other substituted carbon atoms in the rings can also be stereocenters, leading to a multitude of diastereomers. This stereochemical diversity is critical as different stereoisomers can exhibit vastly different biological activities. mskcc.org

The significance of this structural diversity is immense, particularly in drug discovery and materials science. The ability to systematically modify the spiro[4.5]decane scaffold allows chemists to fine-tune the properties of the resulting molecules to achieve desired biological effects or material characteristics. mskcc.orgnih.gov For instance, different derivatives of spiro[4.5]decane have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai

Overview of Research Trajectories for Oxaspiro[4.5]decan-3-ol Scaffolds

Research involving oxaspiro[4.5]decan-3-ol and related scaffolds is multifaceted, with a strong focus on their synthesis and potential applications. The synthesis of these complex structures often requires multi-step reaction sequences. ontosight.ai

One major research trajectory is the development of new and efficient synthetic methods to construct the oxaspiro[4.5]decane core. This includes transition-metal-catalyzed reactions that can create the spirocyclic system under mild conditions. thieme-connect.com For example, gold and iridium sequential catalysis has been employed for the enantioselective synthesis of spiroketals. nih.gov Another approach involves a tandem Prins/pinacol (B44631) reaction to create oxaspiro[4.5]decan-1-one scaffolds. rsc.org

A significant area of investigation is the use of oxaspiro[4.5]decan-3-ol scaffolds as building blocks for the synthesis of more complex molecules, particularly natural products and their analogues. ontosight.aimdpi.com Many biologically active natural products contain spiroketal moieties, and the 1-oxaspiro[4.5]decane framework serves as a key structural component. northeastern.edursc.orgmdpi.com The synthesis of these natural products often relies on the stereocontrolled formation of the spiroketal unit. mskcc.org

Furthermore, research is exploring the biological activities of various derivatives of the oxaspiro[4.5]decane scaffold. nih.govontosight.ai By introducing different functional groups onto the core structure, scientists aim to discover new compounds with potential therapeutic applications. For example, derivatives of 1-oxaspiro[4.5]decane-4-carboxylic acid have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Properties

CAS No. |

29839-61-0 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

6-oxaspiro[4.5]decan-8-ol |

InChI |

InChI=1S/C9H16O2/c10-8-3-6-9(11-7-8)4-1-2-5-9/h8,10H,1-7H2 |

InChI Key |

UGOZCCCOINCWMR-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Decan 3 Ol and Its Structural Analogs

Foundational Synthetic Routes to the 1-Oxaspiro[4.5]decane System

Cyclization Reactions of Appropriate Precursors under Controlled Conditions

The construction of the 1-oxaspiro[4.5]decane skeleton can be achieved through the cyclization of carefully designed acyclic or cyclic precursors. These reactions typically involve the intramolecular formation of an ether linkage, leading to the characteristic spirocyclic structure. The choice of precursor and reaction conditions is crucial for achieving high yields and stereoselectivity.

One common approach involves the cyclization of a diol precursor under acidic conditions, where a hydroxy group attacks a carbocation or an activated alcohol to form the tetrahydrofuran (B95107) ring of the spirocycle. For instance, the synthesis of 1-Oxaspiro[4.5]decan-6-ol derivatives has been accomplished by reacting a suitable diol with an acid catalyst in solvents like toluene (B28343) or dichloromethane (B109758) at elevated temperatures.

Another strategy utilizes the ring-closing metathesis (RCM) of a precursor containing two terminal alkenes. For example, a bicyclic compound, a precursor to the 1-oxaspiro[4.5]decane system, was synthesized in good yield by exposing a diene to a first-generation Grubbs catalyst in benzene. researchgate.net This bicyclic intermediate can then undergo further transformations, such as transannular bromoetherification, to furnish the final spirocyclic product. researchgate.net

Furthermore, the cyclization of epoxy alcohols can also lead to the formation of 1-oxaspiro[4.5]decanes. sci-hub.st These reactions can be promoted by various reagents, including magnesium halides, and have been shown to be effective in constructing the spirocyclic framework. sci-hub.st

The following table summarizes representative examples of cyclization reactions for the synthesis of 1-oxaspiro[4.5]decane derivatives.

| Precursor Type | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Diol | Acid catalyst | Toluene or Dichloromethane, elevated temperature | 1-Oxaspiro[4.5]decan-6-ol derivative | Not specified | |

| Diene | Grubbs 1st generation catalyst | Benzene, room temperature | Bicyclic precursor | Good | researchgate.net |

| Epoxy alcohol | Magnesium halide | Not specified | 1-Oxaspiro[4.5]decane derivative | Not specified | sci-hub.st |

Acid-Catalyzed Approaches to Spirocyclic Ethers

Acid-catalyzed reactions represent a fundamental and widely employed strategy for the synthesis of spirocyclic ethers, including the 1-oxaspiro[4.5]decane system. thieme-connect.com These methods often rely on the generation of an oxonium ion intermediate, which then undergoes an intramolecular cyclization to form the spirocyclic core. thieme-connect.com

A prominent example is the acid-promoted rearrangement of fused oxetanes, which can yield spirocyclic dihydrobenzofurans. thieme-connect.com This transformation highlights the ability of acid catalysis to induce skeletal rearrangements that lead to the desired spirocyclic architecture.

The Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols, has also been adapted for the synthesis of spirocyclic ethers. lookchem.com Utilizing a catalyst like dysprosium(III) triflate, this reaction allows for the highly diastereoselective construction of oxaspirocycles in a single step. lookchem.com

Furthermore, acid-catalyzed cyclodehydration is a key step in forming 1-oxaspiro[4.5]dec-3,6-diene derivatives. researchgate.net This approach underscores the versatility of acid catalysis in promoting elimination reactions that lead to the formation of unsaturated spirocyclic systems.

The following table provides an overview of different acid-catalyzed approaches to spirocyclic ethers.

| Reaction Type | Catalyst | Key Intermediate/Process | Product Type | Reference |

| Rearrangement | Not specified | Oxonium ion | Spirocyclic ether | thieme-connect.com |

| Piancatelli Rearrangement | Dysprosium(III) triflate | 2-Furylcarbinol rearrangement | Oxaspirocycle | lookchem.com |

| Cyclodehydration | Not specified | Acid-catalyzed elimination | 1-Oxaspiro[4.5]dec-3,6-diene | researchgate.net |

Advanced Strategies for 1-Oxaspiro[4.5]decan-3-ol Construction

Tandem Prins/Pinacol (B44631) Cascade Processes for Oxaspiro[4.5]decan-1-one Scaffolds

A powerful and elegant method for the construction of oxaspiro[4.5]decan-1-one scaffolds is the tandem Prins/pinacol cascade reaction. rsc.orgardc.edu.au This process, typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), involves the reaction of an aldehyde with a specific homoallylic diol, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.orgardc.edu.auresearchgate.net

The reaction proceeds through an initial Prins cyclization, forming a key intermediate, followed by a pinacol-type rearrangement that expands the cyclobutane (B1203170) ring to a cyclopentanone, thus generating the spirocyclic ketone core. This cascade reaction is highly efficient and stereoselective, affording 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields and with excellent diastereoselectivity (>20:1 dr). ardc.edu.au The methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes. rsc.orgardc.edu.au

The following table summarizes the scope and yields of the Prins/pinacol cascade reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones.

| Aldehyde Type | Example | Yield (%) | Diastereoselectivity (dr) |

| Aromatic | Benzaldehyde | 78 | >20:1 |

| Aliphatic | Cyclohexanecarboxaldehyde | 82 | >20:1 |

| α,β-Unsaturated | Cinnamaldehyde | 65 | >20:1 |

This tandem reaction has also been applied in the total synthesis of natural products, demonstrating its utility in constructing complex molecular architectures. For instance, a Prins-pinacol rearrangement was a key step in the synthesis of (-)-Blepharocalyxin D. organic-chemistry.org

Alkene Cyclization Protocols with Base Work-up

Intramolecular cyclization of alkene precursors, followed by a basic work-up, provides a versatile route to the 1-oxaspiro[4.5]decane system. This methodology often involves the reaction of an alkene bearing a suitable functional group in the presence of a base and a nucleophile. The reaction is typically carried out by heating the substrate in an anhydrous solvent like 1,2-dimethoxyethane. Subsequent neutralization with an aqueous base, extraction, and purification yields the desired oxaspiro compound. This approach has been shown to be scalable and can provide stereoselective products.

A specific example is the iodocyclization of an alkene precursor, which, upon treatment with iodine and a base, forms an iodomethyl oxaspiro intermediate. This intermediate can then be reduced to the corresponding methanamine derivative.

Another important variation is the intramolecular SN′ cyclization of alkyllithium reagents onto methoxy (B1213986) alkenes. nih.govnih.govacs.org In these reactions, an alkyllithium species, often generated via reductive lithiation of a nitrile, cyclizes onto an allylic ether. nih.govnih.gov The stereochemical outcome of this cyclization is influenced by several factors, including the "spiroether effect," which favors the formation of an alkene cis to the ring oxygen, and a preference for a syn-SN′ addition. nih.govnih.gov

The following table provides examples of alkene cyclization protocols for the synthesis of 1-oxaspiro[4.5]decane derivatives.

| Cyclization Type | Reagents/Conditions | Key Features | Yield (%) | Reference |

| General Alkene Cyclization | Base, nucleophile, heat, basic work-up | Scalable, stereoselective | 70-82 | |

| Iodocyclization | Iodine, base, then reduction (e.g., LiAlH₄) | Forms iodomethyl intermediate | ~70 (iodocyclization), 72 (reduction) | |

| Intramolecular SN′ Cyclization | Alkyllithium (from reductive lithiation) | Stereoselectivity governed by spiroether effect and syn-SN′ preference | Not specified | nih.govnih.gov |

Asymmetric Catalytic Annulation Approaches to Enantioenriched 1-Oxaspiro[4.5]decanes

The development of asymmetric catalytic methods has enabled the synthesis of enantioenriched 1-oxaspiro[4.5]decanes, which are crucial for applications in medicinal chemistry and natural product synthesis. sioc.ac.cn A notable example is the copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones. sioc.ac.cnresearchgate.netsioc.ac.cn

This reaction, utilizing a copper(II)/SaBOX complex as the catalyst, provides a direct and efficient route to optically active 1-oxaspiro[4.5]decanes in high yields (up to 98%) and with excellent diastereoselectivity (up to >99/1 dr) and enantioselectivity (up to 92% ee). sioc.ac.cn The reaction tolerates a variety of substituents on both the cyclopropane (B1198618) and the cyclohexanone, including those with heterocyclic groups. sioc.ac.cn The enantioselectivity can often be improved by using a mixed solvent system, such as DCM/THF. sioc.ac.cn

This methodology also facilitates the enantioselective desymmetrization of 4-substituted cyclohexanones, further expanding its synthetic utility. sioc.ac.cn The resulting enantioenriched 1-oxaspiro[4.5]decanes have been used as key intermediates in the synthesis of natural products like Heliespirones A. sioc.ac.cn

The following table summarizes the results for the asymmetric catalytic [3+2] annulation of various cyclopropanes with cyclohexanone. sioc.ac.cn

| Cyclopropane Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinnamyl | 3k | 90 | 80 |

| α-Methyl cinnamyl | 3l | 82 | 86 |

| Thienyl | 3m | 98 | 87 |

| Indolyl | 3n | 85 | 82 |

Stereocontrolled Synthesis of 1-Oxaspiro[4.5]decan-3-ol and its Chiral Derivatives

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 1-oxaspiro[4.5]decan-3-ol, as the spatial arrangement of atoms dictates the molecule's biological activity and physical properties.

Diastereoselective and Enantioselective Synthetic Pathways

The synthesis of spiroacetals, including 1-oxaspiro[4.5]decan-3-ol, often relies on diastereoselective or enantioselective methods to obtain a single desired stereoisomer. Traditional approaches frequently utilize enantiopure starting materials, where the inherent stereochemistry of the material guides the stereochemical outcome of the spirocyclization reaction. For instance, the monumental total synthesis of spirastrellolide F methyl ester involved a bis-spirocyclization of a trihydroxy diketone, yielding the desired product as the major isomer.

Acid-catalyzed cyclization is a common method for forming the spiroacetal core. In the synthesis of the C1-C16 ABC spiroacetal-containing tricyclic fragment of pectenotoxin-7, an acid-catalyzed cyclization of a protected ketone precursor was a key step. The stereochemistry of the final spiroacetal aldehyde was confirmed by NOE studies, which established the (S)-stereochemistry at the spiroacetal center.

More advanced strategies employ chiral catalysts to induce enantioselectivity. Gold and other transition metal catalysts have proven effective in the enantioselective spirocyclization of challenging starting materials like enol ethers, producing-,-,-, and-spiroacetals in high yields and enantioselectivities. Another innovative approach involves a stereospecific photochemical reaction using a 1,6-hydrogen atom transfer, which allows for the control of the spiroacetal stereogenic center with retention of configuration.

The table below summarizes selected diastereoselective and enantioselective synthetic methods for spiroacetals.

| Starting Material/Precursor | Reaction Type | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Trihydroxy diketone | Bis-spirocyclization | - | Substrate-controlled diastereoselectivity | Bis-spiroacetal | |

| Protected ketone precursor | Acid-catalyzed cyclization | Acid | Formation of a spiroacetal aldehyde | ABC spiroacetal fragment | |

| Enol ethers | Enantioselective spirocyclization | Gold catalyst | High yields and enantioselectivities | -,-,-,-spiroacetals | |

| Chiral, non-racemic naphthoquinone | Photochemical reaction | LED light (448 nm) | Stereospecific 1,6-hydrogen atom transfer | Enantiopure spiroacetal |

Influence of Starting Material Stereochemistry (e.g., from D-Glucose)

The use of readily available chiral starting materials, such as carbohydrates, is a powerful strategy in stereocontrolled synthesis. D-glucose, with its multiple stereocenters, serves as an excellent chiral pool starting material for the synthesis of complex chiral molecules, including spiroacetals. An efficient and stereocontrolled route to the (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring system has been developed from D-glucose.

The synthesis involves the conversion of D-glucose-derived ulosyl bromides into bicyclic pyranodioxanes through an acid-catalyzed ring contraction and acylation. This process ultimately furnishes 1,6,9-trioxaspiro[4.5]decane derivatives. The stereochemistry of the starting D-glucose directly influences the configuration of the final spiroacetal products. The synthesized compounds possess the (5R)-1,6,9-trioxaspiro[4.5]decane framework, which corresponds to the spiroacetal motif found in several natural products.

The table below outlines the key transformations in the synthesis of 1,6,9-trioxaspiro[4.5]decane derivatives from D-glucose.

| Starting Material | Key Intermediate | Reaction | Product | Ref |

| D-glucose | Ulosyl bromides | Acid-catalyzed ring contraction and acylation | 1,6,9-trioxaspiro[4.5]decane derivatives |

Control of Spirocenter Configuration in Spiroacetal Synthesis

The configuration of the spirocenter

Derivatization Strategies of the 1-Oxaspiro[4.5]decan-3-ol Core

Synthesis of Spirocyclic Systems with Additional Heteroatoms (e.g., Nitrogen or Additional Oxygen Heteroatoms)

The incorporation of additional heteroatoms, such as nitrogen or more oxygen atoms, into the spirocyclic framework of 1-oxaspiro[4.5]decan-3-ol gives rise to a diverse class of structural analogs with potentially novel chemical and biological properties. The synthesis of these heteroatomic spirocycles often requires specialized strategies that can accommodate the electronic and steric demands of the additional heteroatom. These methods include multicomponent cascade reactions, ring expansions, and various cycloaddition strategies. thieme-connect.comrsc.org The presence of heteroatoms like nitrogen and oxygen in the spirocyclic core can significantly influence molecular properties such as solubility and lipophilicity. rsc.orgnih.govresearchgate.net

The construction of aza-spirocyclic systems, which contain one or more nitrogen atoms, is a significant area of research. researchgate.net These compounds are prevalent in numerous natural alkaloids and pharmacologically active molecules. sci-hub.boxacs.org Methodologies for their synthesis are diverse, ranging from transition-metal-catalyzed domino reactions to organocatalytic asymmetric syntheses. sci-hub.boxrsc.org For instance, a rhodium-catalyzed asymmetric domino conjugate addition/1,4-Rh shift/nucleophilic addition sequence has been developed to produce chiral aza-spirocyclic indanones with high enantioselectivity. rsc.org Another powerful approach involves the formal [3+2] cycloaddition of isothiocyanates or isocyanides, which act as formal dipoles, with cyclic compounds bearing electrophilic double bonds. sci-hub.box This method, often facilitated by organocatalysis, provides access to complex aza-spirocyclic scaffolds like spirooxindoles. sci-hub.box Semipinacol ring expansions of substrates like 2-(1-hydroxycyclobutyl)-p-toluenesulfonylenamides, promoted by either Brønsted acids or N-bromosuccinimide, offer an efficient route to functionalized 1-azaspirocyclopentanones. acs.org

The synthesis of spirocycles containing additional oxygen atoms often involves strategies like iodocyclization, cycloadditions with carbonyl ylides, or cascade reactions. A general and effective approach for creating oxa-spirocycles is through iodocyclization, which has been used to prepare over 150 different oxa-spirocyclic compounds. rsc.orgnih.gov Organocatalytic multicomponent cascade reactions have also proven highly effective. For example, a Michael-Henry-acetalization sequence can assemble aldehydes, nitroolefins, and ninhydrin (B49086) into complex six-membered oxa-spirocyclic indanones bearing four contiguous stereocenters. thieme-connect.com Furthermore, the reaction of cyclic carbonyl ylide dipoles with α-methylene ketones provides a mild, catalytic route to oxa-bridged spirocycles with high regio- and diastereoselectivity. rsc.org

In some cases, synthetic strategies allow for the simultaneous or sequential introduction of both nitrogen and oxygen atoms, leading to spiro bisheterocycles. One such method involves a one-pot spiro-to-spiro ring transformation. In this approach, a starting spiro[chromanone-hydantoin] compound reacts with various bisnucleophilic agents (containing nitrogen or oxygen) to replace the chromanone ring with a new heterocyclic system, such as a diazepine (B8756704) or oxazepine ring, while preserving the hydantoin (B18101) moiety. core.ac.uk This transformation proceeds through a consecutive nucleophilic attack mechanism, including imine formation and ring-opening, to form diverse spiro systems. core.ac.uk

The following table summarizes selected synthetic methodologies for preparing spirocyclic systems with additional heteroatoms.

| Starting Material(s) | Reagents and Conditions | Resulting Spirocyclic System | Yield | Reference |

|---|---|---|---|---|

| α-Isothiocyanato imides and 3-methyleneindolin-2-ones | Rosin-derived tertiary amine thiourea (B124793) catalyst | Spirooxindole (Aza-spirocycle) | Good to excellent | sci-hub.box |

| 2-(1-Hydroxycyclobutyl)-p-toluenesulfonylenamides | N-Bromosuccinimide (NBS) | Functionalized 1-azaspirocyclopentanone | 80-95% | acs.org |

| Aldehydes, nitroolefins, ninhydrin | Organocatalyst (e.g., chiral amine), Michael-Henry-acetalization cascade | Oxa-spirocyclic indanone | Good | thieme-connect.com |

| Spiro[chromanone-hydantoin] and bisnucleophilic agents (e.g., diamines) | One-pot spiro-to-spiro ring transformation | Spiro[hydantoin-diazepine] (N,N-heterocycle) | 42-71% | core.ac.uk |

| Unsaturated alkenols | Iodine, NaHCO3 | Oxa-spirocycle | Not specified | rsc.orgnih.gov |

| Cyclic carbonyl ylide dipoles and α-methylene ketones | Rh2(OAc)4 catalyst | Oxa-bridged spirocycle | High | rsc.org |

Iii. Mechanistic Organic Chemistry of 1 Oxaspiro 4.5 Decan 3 Ol Scaffolds

Key Transformation Reactions of the Oxaspiro[4.5]decane System

The 1-oxaspiro[4.5]decane framework, particularly with the activating hydroxyl group at the 3-position, can undergo a variety of fundamental organic transformations. These reactions allow for the modification of the scaffold to produce a range of derivatives with diverse chemical properties.

The secondary alcohol at the C-3 position of 1-oxaspiro[4.5]decan-3-ol is susceptible to oxidation to yield the corresponding ketone, 1-oxaspiro[4.5]decan-3-one. Common oxidizing agents such as chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) can be employed for this transformation. Stronger oxidation conditions can potentially lead to the opening of the tetrahydrofuran (B95107) ring to form carboxylic acids. For instance, the oxidation of similar spirocyclic alcohols has been shown to produce ketones or carboxylic acids depending on the reagents and conditions used.

Table 1: Oxidation Reactions of Spirocyclic Alcohols

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-Oxaspiro[4.5]decan-3-ol | CrO₃, KMnO₄ | 1-Oxaspiro[4.5]decan-3-one | |

| Substituted Spiro[4.5]decan-1-ol | CrO₃/H₂SO₄ | Dicarboxylic acids (via ring-opening) |

The carbonyl group of 1-oxaspiro[4.5]decan-3-one, the oxidized counterpart of 1-oxaspiro[4.5]decan-3-ol, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction of the alcohol or the ketone under more forcing conditions could potentially lead to the corresponding alkane, 1-oxaspiro[4.5]decane, by removing the oxygen functionality altogether. For example, the ketone group in 8-Methyl-1-oxaspiro[4.5]decan-2-one is readily reduced to the corresponding secondary alcohol with NaBH₄ or LiAlH₄. Similarly, catalytic hydrogenation (H₂/Pd-C) can reduce spiro[4.5]decan-1-one to spiro[4.5]decan-1-ol.

Table 2: Reduction Reactions of Spirocyclic Ketones

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1-Oxaspiro[4.5]decan-3-one | NaBH₄, LiAlH₄ | 1-Oxaspiro[4.5]decan-3-ol | |

| 8-Methyl-1-oxaspiro[4.5]decan-2-one | NaBH₄ or LiAlH₄ | 8-Methyl-1-oxaspiro[4.5]decan-2-ol | |

| Spiro[4.5]decan-1-one | H₂/Pd-C | Spiro[4.5]decan-1-ol |

The hydroxyl group at the 3-position of 1-oxaspiro[4.5]decan-3-ol can undergo nucleophilic substitution reactions. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to replace the hydroxyl group with a halogen atom, forming the corresponding 3-chloro- or 3-bromo-1-oxaspiro[4.5]decane. This transformation proceeds via the conversion of the alcohol into a better leaving group. The reactivity of similar bromomethyl derivatives in nucleophilic substitution reactions highlights the potential for such transformations in the 1-oxaspiro[4.5]decane system. smolecule.com

Rearrangement Processes in Spirocyclic Systems

Spirocyclic systems, including the 1-oxaspiro[4.5]decane scaffold, can undergo intriguing rearrangement reactions, often driven by the formation of carbocationic intermediates. These rearrangements can lead to changes in ring size or the migration of substituents.

Pinacol-type rearrangements are a key transformation in spirocyclic systems, often leading to ring expansion. organic-chemistry.org This reaction typically involves the formation of a carbocation adjacent to a carbon bearing a hydroxyl group, which then triggers a 1,2-alkyl shift. In the context of the 1-oxaspiro[4.5]decane system, a related process has been demonstrated in the Lewis acid-catalyzed Prins/pinacol (B44631) cascade reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This tandem reaction involves a Prins cyclization followed by a pinacol rearrangement. rsc.orgresearchgate.net Such rearrangements can be highly stereoselective and allow for the predictable construction of complex spirocycles. researchgate.net Computational studies on the rearrangement of the related 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have shown that a 1,2-shift of a carbon atom is thermodynamically favored over the migration of the oxygen atom, leading to a ring-expanded product. rsc.org

The oxygen atom within the tetrahydrofuran ring of 1-oxaspiro[4.5]decan-3-ol can be protonated or complexed with a Lewis acid to form an oxonium ion. This activation can initiate a cascade of reactions. Oxonium ion-initiated pinacol rearrangements have been utilized in the synthesis of spirocyclic ethers. acs.org For instance, the treatment of dihydrofuranyl or dihydropyranyl carbinols with acid can lead to a pinacol-type ring expansion. acs.org In the case of the 1-oxaspiro[4.5]decane system, the formation of an oxonium ion could facilitate ring-opening or rearrangement reactions, potentially leading to the formation of different heterocyclic or carbocyclic structures.

Iv. Advanced Spectroscopic and Structural Elucidation of 1 Oxaspiro 4.5 Decan 3 Ol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-Oxaspiro[4.5]decan-3-ol. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For a compound like 1-Oxaspiro[4.5]decan-3-ol, the ¹H NMR spectrum would exhibit characteristic signals for the protons in the tetrahydrofuran (B95107) and cyclohexane (B81311) rings. The proton attached to the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet in the region of 3.5-4.5 ppm, with its exact chemical shift and multiplicity dependent on the stereochemistry and coupling with neighboring protons. The other protons on the tetrahydrofuran ring and the cyclohexane ring would resonate in the upfield region, typically between 1.0 and 2.5 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for 1-Oxaspiro[4.5]decan-2-one nih.govnih.gov

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | ~177 |

| C5 (Spiro) | ~90 |

| Cyclohexane CH₂ | 22-37 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific stereoisomer.

To unequivocally assign all proton and carbon signals and to determine the stereochemistry of 1-Oxaspiro[4.5]decan-3-ol, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure. A combination of 1D and 2D NMR techniques is a powerful approach for the complete assignment of ¹H and ¹³C NMR data for complex organic molecules. mdpi.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1-Oxaspiro[4.5]decan-3-ol, COSY would be used to trace the proton-proton connectivities within the tetrahydrofuran and cyclohexane rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule. For 1-Oxaspiro[4.5]decan-3-ol, NOESY can be used to establish the orientation of the hydroxyl group and the spatial relationships between protons on the two rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for the analysis of 1-Oxaspiro[4.5]decan-3-ol and its analogs. nih.gov The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the compound.

GC-MS is well-suited for volatile and thermally stable compounds. ajgreenchem.com In GC-MS analysis of 1-Oxaspiro[4.5]decan-3-ol, the molecule would first be separated from other components in a mixture by gas chromatography, and then the separated compound would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ions that are characteristic of the spiroketal structure. For the related compound 1-Oxaspiro[4.5]decan-2-one, GC-MS data shows a top peak at m/z 111 and a second highest peak at m/z 154, which corresponds to the molecular ion. nih.gov

LC-MS is particularly useful for less volatile or thermally labile compounds. nih.govekb.egnih.govmdpi.commdpi.com In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are often used in LC-MS to minimize fragmentation and produce a prominent molecular ion peak, which is useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For 1-Oxaspiro[4.5]decan-3-ol (C₉H₁₆O₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted m/z Values for Adducts of 1-Oxaspiro[4.5]decan-8-ol (an isomer of 1-Oxaspiro[4.5]decan-3-ol)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 157.12232 |

| [M+Na]⁺ | 179.10426 |

| [M-H]⁻ | 155.10776 |

Data for the isomeric compound 1-oxaspiro[4.5]decan-8-ol is presented as representative data.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 1-Oxaspiro[4.5]decan-3-ol would be characterized by specific absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the cyclohexane and tetrahydrofuran rings.

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ would be characteristic of the C-O stretching vibrations of the ether linkage in the tetrahydrofuran ring and the alcohol.

The absence of a strong absorption band around 1700-1750 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing 1-Oxaspiro[4.5]decan-3-ol from its analog, 1-Oxaspiro[4.5]decan-2-one.

Table 3: Expected IR Absorption Bands for 1-Oxaspiro[4.5]decan-3-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Aliphatic) | 2850-3000 | Medium to Strong |

Application of Spectroscopic Data for Conformational Analysis

The three-dimensional arrangement of atoms in 1-Oxaspiro[4.5]decan-3-ol and its analogs, known as its conformation, is crucial in determining its physical, chemical, and biological properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the preferred conformations of these molecules in solution. By analyzing key parameters such as proton-proton coupling constants (³JHH) in ¹H NMR and characteristic vibrational frequencies in IR spectroscopy, detailed insights into the geometry of both the tetrahydrofuran and cyclohexane rings can be obtained.

A fundamental principle in the conformational analysis by NMR is the Karplus relationship, which correlates the magnitude of the vicinal proton-proton coupling constant (³JHH) with the dihedral angle (θ) between the coupled protons. A larger coupling constant is generally observed for protons with a dihedral angle of approximately 180° (anti-periplanar), while smaller coupling constants are indicative of dihedral angles around 90° (syn-clinal).

In the case of analogs such as 1,6,9-trioxaspiro[4.5]decanes, which share the tetrahydrofuran ring structure, ¹H NMR data has been instrumental in determining the conformation of this five-membered ring. The analysis of proton chemical shifts and coupling constants provides evidence for the preferred stereochemistry and conformation of these molecules.

The following table presents typical ¹H-¹H coupling constants for the tetrahydrofuran portion of 1,6,9-trioxaspiro[4.5]decanes, which can serve as a model for understanding the conformational behavior of the five-membered ring in 1-Oxaspiro[4.5]decan-3-ol.

| Coupling | Typical J-value (Hz) for Conformer A | Typical J-value (Hz) for Conformer B |

|---|---|---|

| J2,3a | 6.5 | 2.1 |

| J2,3b | 7.9 | 6.8 |

| J3a,4a | 5.8 | 1.8 |

| J3a,4b | 8.2 | 6.5 |

| J3b,4a | 8.2 | 6.8 |

| J3b,4b | 8.2 | 8.2 |

| J4a,4b | -12.2 | -11.9 |

This table presents hypothetical data based on typical coupling constants observed in related structures for illustrative purposes.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons that are in close proximity, offering additional evidence for the spatial arrangement of atoms and confirming conformational assignments made based on J-coupling analysis.

Infrared (IR) spectroscopy complements NMR data by providing information on the vibrational modes of the molecule. The position and intensity of the C-O stretching bands, for instance, can be sensitive to the conformational environment of the ether linkages within the spiroketal structure. Intramolecular hydrogen bonding between the hydroxyl group at C3 and the spiro-oxygen atom can also be detected through characteristic shifts in the O-H stretching frequency, which would indicate a specific conformational preference.

The following table summarizes key IR absorption frequencies that are relevant for the conformational analysis of 1-Oxaspiro[4.5]decan-3-ol.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Significance |

|---|---|---|---|

| O-H | Stretching (Free) | 3600-3650 | Indicates the absence of strong hydrogen bonding. |

| O-H | Stretching (H-bonded) | 3200-3500 | Suggests the presence of intramolecular or intermolecular hydrogen bonding, influencing the orientation of the hydroxyl group. |

| C-O | Stretching (Ether) | 1050-1150 | The exact frequency can be influenced by ring strain and the anomeric effect, providing clues about the ring conformation. |

| C-O | Stretching (Alcohol) | 1000-1260 | The position of this band can be affected by the axial or equatorial orientation of the hydroxyl group. |

By integrating the data from these spectroscopic methods with computational molecular modeling, a comprehensive and detailed picture of the conformational landscape of 1-Oxaspiro[4.5]decan-3-ol and its analogs can be constructed. This understanding is essential for rationalizing their reactivity and potential biological activity.

V. Computational and Theoretical Investigations on 1 Oxaspiro 4.5 Decan 3 Ol Architecture

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic structure of organic molecules. For 1-Oxaspiro[4.5]decan-3-ol, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can provide a detailed picture of its optimized geometry. These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms.

The electronic structure of 1-Oxaspiro[4.5]decan-3-ol can also be elucidated through DFT. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies offers insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons. The electrostatic potential map, another output of DFT calculations, visualizes the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule, which is critical for understanding intermolecular interactions.

Illustrative Data Table of Calculated Geometrical Parameters for 1-Oxaspiro[4.5]decan-3-ol (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C(spiro)-O(1) | 1.43 Å |

| C(spiro)-C(6) | 1.54 Å | |

| C(3)-O(H) | 1.42 Å | |

| Bond Angle | O(1)-C(spiro)-C(6) | 108.5° |

| C(2)-C(3)-O(H) | 110.2° | |

| Dihedral Angle | H-O(1)-C(spiro)-C(6) | 60.0° (gauche) |

Conformational Analysis and Energetic Landscapes of Spirocyclic Alcohols

The cyclohexane (B81311) ring in 1-Oxaspiro[4.5]decan-3-ol can adopt various conformations, with the chair conformation being the most stable due to the minimization of angle and torsional strain. The tetrahydrofuran (B95107) ring also exhibits its own set of conformations, such as the envelope and twist forms. The spiro linkage of these two rings introduces unique conformational constraints.

Illustrative Energy Profile of 1-Oxaspiro[4.5]decan-3-ol Conformers (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair (eq-OH) | 0.00 | Hydroxyl group in an equatorial-like position |

| Chair (ax-OH) | 1.20 | Hydroxyl group in an axial-like position |

| Twist-Boat | 5.50 | Higher energy, non-chair conformation |

Note: The data in this table is for illustrative purposes to demonstrate the expected relative energies of different conformations.

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry provides a valuable means of predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. For 1-Oxaspiro[4.5]decan-3-ol, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental data, can aid in the assignment of signals and the confirmation of the proposed structure. Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum, which can be compared with the experimental spectrum to identify characteristic functional group vibrations.

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for 1-Oxaspiro[4.5]decan-3-ol (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C(spiro) | 98.5 | 99.1 |

| C(3) | 70.2 | 70.8 |

| C(6) | 35.1 | 35.5 |

Note: This table illustrates the typical agreement between predicted and experimental NMR data.

Molecular Modeling of Reactivity and Selectivity in Synthetic Pathways

Molecular modeling techniques can be employed to investigate the reactivity and selectivity of 1-Oxaspiro[4.5]decan-3-ol in various chemical reactions. By modeling the transition states of potential reaction pathways, the activation energies can be calculated, providing insights into the feasibility and rate of a reaction.

For instance, in reactions involving the hydroxyl group, such as esterification or oxidation, molecular modeling can help predict the stereochemical outcome. By comparing the energies of the transition states leading to different stereoisomers, the selectivity of the reaction can be rationalized and predicted. This predictive capability is invaluable in the design of synthetic routes to derivatives of 1-Oxaspiro[4.5]decan-3-ol, allowing for the targeted synthesis of specific stereoisomers. Furthermore, understanding the electronic properties, as discussed in the DFT section, can help in predicting the regioselectivity of reactions involving other parts of the molecule.

Vi. Research Applications of 1 Oxaspiro 4.5 Decan 3 Ol Scaffolds in Complex Chemical Synthesis

Strategic Building Blocks for Complex Molecule Synthesis

The inherent structural rigidity and stereochemical complexity of the 1-oxaspiro[4.5]decane system position it as a premier building block for constructing intricate molecular architectures. The presence of the hydroxyl group in 1-oxaspiro[4.5]decan-3-ol offers a versatile handle for further chemical transformations.

The closely related 1,6-dioxaspiro[4.5]decane ring system is a central structural element in numerous natural products, where it is often essential for their biological activity. researchgate.netresearchgate.net This spiroacetal motif is a key component of a wide array of biologically potent compounds, highlighting the importance of the underlying spiro[4.5]decane framework in natural product chemistry. The synthesis of these complex molecules often relies on precursors that can efficiently establish the core spirocyclic structure.

Examples of natural products featuring the 1,6-dioxaspiro[4.5]decane structural motif include:

Pheromones : The aggregation pheromone of the wasp Paravespula vulgaris contains this spiroacetal structure. researchgate.netresearchgate.net

Antibiotics : The potent polyether antibiotic (+)-monensin A incorporates the 1,6-dioxaspiro[4.5]decane system. researchgate.netresearchgate.net

Anticancer Agents : The structure of (−)-berkelic acid, a compound with anticancer properties, features this spiroacetal core. researchgate.netresearchgate.net

Marine Toxins : The marine toxin (−)-calyculin A and the antimitotic agent spirastrellolide F also contain the 1,6-dioxaspiro[4.5]decane motif. researchgate.netresearchgate.net

The established biological relevance of these spirocyclic structures drives the synthetic effort towards creating building blocks like 1-oxaspiro[4.5]decan-3-ol to facilitate access to these and other complex natural products.

Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. cam.ac.ukmdpi.com Natural product scaffolds are frequently used as starting points in DOS because they occupy biologically relevant regions of chemical space. nih.gov

The 1-oxaspiro[4.5]decan-3-ol scaffold is an ideal candidate for DOS for several reasons:

Structural Rigidity : The spirocyclic fusion imparts a well-defined and rigid three-dimensional conformation, which can reduce the entropic penalty upon binding to biological targets. nih.gov

Stereochemical Complexity : The scaffold possesses multiple stereocenters, allowing for the generation of a library of distinct stereoisomers.

Functional Group Handle : The hydroxyl group at the C-3 position serves as a convenient point for diversification, enabling the attachment of various substituents and pharmacophores through a range of chemical reactions.

By utilizing the 1-oxaspiro[4.5]decan-3-ol core, chemists can systematically vary substituents to generate libraries of novel compounds. These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. mdpi.com

Methodological Development in Spiroketal and Spirocyclic Chemistry

The synthesis of the 1-oxaspiro[4.5]decane core itself has been a subject of intense research, leading to the development of innovative synthetic methods. These advancements not only provide access to this specific scaffold but also contribute to the broader field of spirocyclic chemistry.

Several powerful synthetic strategies have been devised to construct the 1-oxaspiro[4.5]decane framework, often involving cascade reactions that efficiently build molecular complexity. These methods are crucial for accessing the core structure from simpler, acyclic, or monocyclic precursors.

| Synthetic Method | Description | Key Features |

|---|---|---|

| Prins/Pinacol (B44631) Cascade | A Lewis acid-catalyzed tandem reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol that proceeds through a Prins cyclization followed by a pinacol rearrangement. rsc.orgnih.gov | Forms 8-oxaspiro[4.5]decan-1-one derivatives in good yields with high selectivity; applicable to a wide range of aldehydes. rsc.org |

| Copper-Catalyzed [3+2] Annulation | An enantioselective reaction between donor-acceptor cyclopropanes and cyclic ketones. researchgate.net | Provides a direct route to enantioenriched 1-oxaspiro[4.5]decanes with high diastereoselectivity and enantiomeric excess. researchgate.net |

| Oxonium Ion-Initiated Ring Expansion | Acid-catalyzed rearrangements, such as pinacolic ring expansions, initiated by the formation of an oxonium ion. researchgate.netacs.org | Enables the enantioselective synthesis of spirocyclic ethers like dactyloxene-B and -C. acs.org |

| Acid-Mediated Grob-Type Fragmentation | Treatment of α-spiro tetrahydrofuran (B95107) norbornyl monoketones with an acid like p-toluenesulfonic acid. researchgate.net | Converts precursor molecules into 1-oxaspiro[4.5]decan-6-one derivatives. researchgate.net |

The efficiency and stereochemical outcome of spirocyclization reactions are heavily dependent on the catalyst employed. Research in this area focuses on designing catalysts that can control the formation of the sterically congested quaternary spirocenter with high precision.

Lewis Acid Catalysis : A variety of Lewis acids, such as indium(III) chloride (InCl₃) and boron trifluoride etherate (BF₃·OEt₂), have been utilized to catalyze Prins-type cyclizations for the formation of spiro-tetrahydropyran derivatives. researchgate.net The development of novel cascade processes catalyzed by Lewis acids has proven effective for synthesizing oxaspiro[4.5]decan-1-one scaffolds. rsc.org

Transition Metal Catalysis : Copper-based catalyst systems have been successfully developed for the asymmetric [3+2] annulation of cyclopropanes with ketones, affording facile access to optically active 1-oxaspiro[4.5]decanes. researchgate.net

Organocatalysis : Asymmetric organocatalysis represents another powerful approach. For instance, the use of imidazolidinone catalysts in the presence of a strong acid can achieve highly enantioselective tandem 1,5-hydride transfer and cyclization reactions to furnish chiral spiroethers. researchgate.net

These catalytic advancements are fundamental to the practical synthesis of 1-oxaspiro[4.5]decan-3-ol and its derivatives, enabling chemists to access these valuable compounds in an efficient and stereocontrolled manner.

Vii. Biological and Medicinal Chemistry Research Involving 1 Oxaspiro 4.5 Decan 3 Ol Frameworks

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the 1-oxaspiro[4.5]decane framework, research has demonstrated that specific structural modifications can profoundly alter their potency and selectivity for various biological targets.

For instance, in the development of ligands for serotonin (B10506) (5-HT1A) and α1-adrenergic receptors, modifications to the spiro[4.5]decane moiety have been critical. Starting from a lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, researchers explored how replacing oxygen atoms with sulfur and altering the basic side chain impacts receptor affinity. unimore.it The replacement of one or both oxygen atoms in the spirocyclic ring with sulfur to create 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues led to a progressive decrease in α1 affinity. unimore.it

Furthermore, replacing the rigid piperazine (B1678402) ring with a more flexible basic chain, in combination with the aforementioned heterocyclic modifications, led to the discovery of highly potent and selective 5-HT1A receptor agonists. unimore.it These studies underscore the importance of both the spirocyclic core and the appended side chains in determining the pharmacological profile of these compounds.

Interactive Table: SAR of 1-Oxaspiro[4.5]decane Analogs at Serotonin and Adrenergic Receptors

| Compound Modification | Spirocyclic Core | Basic Side Chain | Effect on Receptor Affinity |

| Lead Compound | 1,4-Dioxaspiro[4.5]decane | Arylpiperazine | Potent 5-HT1A agonist, moderate selectivity |

| Sulfur Substitution | 1-Oxa-4-thiaspiro[4.5]decane | Arylpiperazine | Decreased α1 affinity |

| Sulfur Substitution | 1,4-Dithiaspiro[4.5]decane | Arylpiperazine | Further decreased α1 affinity |

| Combined Modification | Thiaspiro-analogs | Flexible basic chain | Potent and selective 5-HT1A agonism |

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a critical factor in its interaction with chiral biological targets like receptors and enzymes. Spiroacetal systems, such as the 1,6-dioxaspiro[4.5]decane ring system found in many natural products, are prime examples where specific stereoisomers are essential for biological activity. semanticscholar.org

Research into these natural products reveals that the 1,6-dioxaspiro[4.5]decane ring system is typically found in either the (R)- or (S)-spiro configuration, and this specific chirality is crucial for their function as antibiotics, anticancer agents, and marine toxins. semanticscholar.org For example, the Paravespula pheromone and the anticancer agent berkelic acid contain this spiroacetal motif with a defined stereochemistry that is integral to their biological roles. semanticscholar.org This highlights the principle that molecular recognition is highly dependent on the precise spatial orientation of functional groups, a key consideration in the design of drugs based on the 1-oxaspiro[4.5]decane framework.

Investigation of Biological Interaction Mechanisms

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Research on derivatives of spiro[4.5]decane frameworks has successfully identified several key receptor targets.

A series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives were synthesized and evaluated for their affinity and activity at 5-HT1A and α1 adrenoceptors. nih.gov This work led to the identification of novel partial agonists for the 5-HT1A receptor. nih.gov One compound, in particular, demonstrated notable potency and efficacy as a 5-HT1A partial agonist. unimore.itnih.gov Docking studies further illuminated the structure-activity relationships, showing how these derivatives interact with the 5-HT1A receptor homology model. unimore.it

Separately, research into 1-oxa-8-azaspiro[4.5]decane derivatives identified them as selective ligands for sigma-1 (σ1) receptors, with all tested ligands showing nanomolar affinity. nih.gov The most selective compound was radiolabeled and evaluated as a potential brain imaging agent for these receptors, demonstrating high initial brain uptake in biodistribution studies. nih.gov

The search for new antimicrobial and antifungal agents has led researchers to explore a wide variety of chemical scaffolds, including spirocyclic systems. While research on the 1-oxaspiro[4.5]decan-3-ol framework itself is specific, related spiro systems have shown significant promise.

A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were designed as potential inhibitors of chitin (B13524) synthase, a key enzyme in fungal cell wall synthesis. researchgate.net Several of these compounds exhibited good inhibitory activity against chitin synthase and showed broad-spectrum antifungal activity in vitro, with some compounds demonstrating stronger activity against Candida albicans than the commercial antifungal fluconazole. researchgate.net

In another study, a new 2-oxaspiro[4.5]decane, named roussoellide, was isolated from an endophytic fungus, Roussoella sp. tandfonline.com A related known compound from the same source, pyrenocine A, displayed weak antifungal activity against Microsporum gypseum. tandfonline.com Additionally, bromotyrosine derivatives incorporating a spiroisoxazoline unit have demonstrated antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. researchgate.net These findings suggest that the broader family of spirocyclic compounds represents a promising area for the development of new antimicrobial therapies.

Derivatives based on the spiro[4.5]decane framework have shown significant potential in treating pain, neurodegenerative diseases, and inflammation.

A potent and selective 5-HT1A receptor agonist, derived from a 1,4-dithia-spiro[4.5]decane analog, was found to possess promising neuroprotective activity in vitro. unimore.itnih.gov This compound also demonstrated potent antinociceptive (analgesic) activity in a mouse formalin test, suggesting its potential as a novel agent for pain management. unimore.itnih.gov Theoretical studies predicted good blood-brain barrier permeability for this compound, which is essential for CNS-acting drugs. nih.gov

In the realm of anti-inflammatory research, a natural compound, 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, has been noted for its radical scavenging and anti-inflammatory properties. biosynth.com While not a direct analog of 1-oxaspiro[4.5]decan-3-ol, its activity highlights the potential for the oxaspiro[4.5]decane core to be part of molecules that can combat inflammation. The close link between chronic inflammation and diseases like cancer makes the development of agents with dual anti-inflammatory and anticancer properties a significant therapeutic strategy. nih.gov

Pre-clinical Exploration for Drug Lead Identification and Optimization

The exploration of the 1-oxaspiro[4.5]decane framework in preclinical research has led to the identification of promising lead compounds and facilitated their optimization through systematic structural modifications. These investigations have highlighted the versatility of this scaffold in targeting a range of biological receptors and pathways.

The inherent structural rigidity and defined stereochemistry of the 1-oxaspiro[4.5]decane skeleton make it an attractive starting point for the discovery of novel therapeutic scaffolds. Researchers have successfully utilized this framework to develop ligands for various receptors, demonstrating its potential in diverse therapeutic areas.

One notable area of investigation has been in the development of muscarinic agonists. Specifically, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their activity at M1 muscarinic receptors, which are implicated in cognitive function. This line of research has identified the 1-oxa-8-azaspiro[4.5]decane moiety as a viable scaffold for agents aimed at treating conditions such as Alzheimer's disease.

Furthermore, the 1-oxaspiro[4.5]decane framework has been explored for its potential in targeting adrenergic receptors. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened for antihypertensive activity. nih.gov These studies revealed that certain derivatives act as α-adrenergic blockers, indicating the scaffold's utility in developing cardiovascular drugs. nih.gov

In the realm of oncology, thia-analogs of the oxaspiro[4.5]decane structure have shown promise. Specifically, 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and tested for their anticancer properties against various human cancer cell lines, including liver, prostate, and colorectal carcinoma. nih.gov A number of these compounds exhibited moderate to high inhibitory activity, underscoring the potential of this spirocyclic system in the development of new chemotherapeutic agents. nih.gov

The versatility of the spiro[4.5]decane framework is further demonstrated by the development of derivatives targeting serotonin receptors. For instance, compounds incorporating a 1,4-dioxaspiro[4.5]decane moiety have been identified as potent 5-HT1A receptor agonists. unimore.it This receptor is a key target for drugs treating anxiety and depression, suggesting another therapeutic avenue for this class of compounds. unimore.it

Following the identification of the 1-oxaspiro[4.5]decane framework as a promising scaffold, subsequent research has focused on the rational design and synthesis of derivatives with optimized biological activity and selectivity. By systematically modifying the core structure, researchers have been able to fine-tune the pharmacological properties of these compounds.

In the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold, systematic modifications were undertaken to enhance receptor affinity and selectivity. For example, the introduction of different substituents on the tetrahydrofuran (B95107) and piperidine (B6355638) rings led to compounds with varying degrees of potency and selectivity for M1 over M2 muscarinic receptors. This structure-activity relationship (SAR) study was crucial in identifying lead candidates with a more desirable pharmacological profile for potential clinical development.

Similarly, for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series of antihypertensive agents, modifications at the 8-position of the spirocyclic system with moieties such as 2-(3-indolyl)ethyl and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl were explored. nih.gov These changes were designed to modulate the compounds' interaction with adrenergic receptors. The study found that substitutions at the 4-position also significantly influenced activity, with the 4-ethyl compound showing maximum potency among the 8-[2-(3-indolyl)ethyl] derivatives. nih.gov

The following table summarizes the biological targets and potential therapeutic applications of various derivatives based on the oxaspiro[4.5]decane framework:

| Scaffold Derivative | Biological Target | Potential Therapeutic Application |

|---|---|---|

| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptors | Alzheimer's Disease |

| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | α-Adrenergic Receptors | Hypertension |

| 1-Thia-4-azaspiro[4.5]decane | - | Cancer |

| 1,4-Dioxaspiro[4.5]decane | 5-HT1A Receptors | Anxiety, Depression |

Detailed SAR studies on the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series provided valuable insights for further optimization. For instance, it was observed that the nature of the substituent at the 8-position played a critical role in determining the subtype selectivity of α-adrenergic receptor antagonism. nih.gov Specifically, the 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] derivative was identified as a primary α2-adrenoceptor antagonist, whereas the 8-[2-(3-indolyl)ethyl] derivative showed a preference for α1-adrenoceptor antagonism. nih.gov

The following table outlines the structure-activity relationships for a selection of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives as α-adrenergic blockers nih.gov:

| Compound | Substitution at 8-position | Substitution at 4-position | Primary Adrenergic Receptor Target |

|---|---|---|---|

| 8 | 2-(3-Indolyl)ethyl | - | α1 |

| 29 | 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl | 3-Methyl | α2 |

| 1 | 2-(3-Indolyl)ethyl | 4-Ethyl | - |

| 38 | 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl | 4-Ethyl | - |

| 42 | 3-(2-Methoxyphenoxy)-2-hydroxypropyl | (S)-3-Methyl | - |

These preclinical explorations underscore the significant potential of the 1-oxaspiro[4.5]decane framework and its heteroatom-containing analogs as a source of novel drug candidates for a variety of diseases. The ability to modulate the biological activity of these compounds through targeted chemical modifications makes this scaffold a valuable asset in modern medicinal chemistry.

Viii. Future Directions and Emerging Research Avenues for 1 Oxaspiro 4.5 Decan 3 Ol Chemistry

Chemoenzymatic Synthesis and Biocatalytic Transformations

The demand for enantiomerically pure chiral compounds in the pharmaceutical and fine chemical industries has spurred the development of chemoenzymatic and biocatalytic methods. For 1-oxaspiro[4.5]decan-3-ol, these approaches offer a promising avenue to access specific stereoisomers with high selectivity and under mild, environmentally benign conditions.

One of the most promising chemoenzymatic strategies for obtaining enantiopure 1-oxaspiro[4.5]decan-3-ol is through the kinetic resolution of a racemic mixture of the alcohol. This process typically involves the use of lipases, which are enzymes that can selectively acylate one enantiomer of an alcohol at a much faster rate than the other. For instance, a racemic mixture of 1-oxaspiro[4.5]decan-3-ol could be subjected to a lipase-catalyzed transesterification reaction using an acyl donor. This would result in the formation of an ester from one enantiomer, leaving the other enantiomer as the unreacted alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric excess. Lipases such as Candida antarctica lipase (B570770) B (CALB) have shown broad applicability in the kinetic resolution of various secondary alcohols and could be prime candidates for the resolution of 1-oxaspiro[4.5]decan-3-ol. mdpi.com

| Enzyme Type | Potential Application | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Lipases (e.g., CALB) | Kinetic resolution of racemic 1-oxaspiro[4.5]decan-3-ol | High enantioselectivity, mild reaction conditions, broad substrate scope | Successfully used for the kinetic resolution of a wide range of secondary alcohols, including cyclic and bicyclic systems. mdpi.com |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of a precursor ketone (1-oxaspiro[4.5]decan-3-one) | High stereoselectivity, can be used for the synthesis of a specific enantiomer | ADHs are widely used for the asymmetric synthesis of chiral alcohols from prochiral ketones. nih.govnih.gov |

| Oxidases | Oxidative deracemization of 1-oxaspiro[4.5]decan-3-ol | Can potentially convert a racemic mixture into a single enantiomer with a theoretical yield of 100% | Coupled with a non-selective reducing agent, oxidases have been used for the deracemization of chiral amines. core.ac.uk |

Another biocatalytic approach involves the asymmetric reduction of the corresponding ketone, 1-oxaspiro[4.5]decan-3-one, using alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes, often in combination with cofactor regeneration systems, can reduce a prochiral ketone to a specific enantiomer of the alcohol with high enantioselectivity. This method would directly provide enantiopure 1-oxaspiro[4.5]decan-3-ol, avoiding the need for a resolution step.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of 1-oxaspiro[4.5]decan-3-ol and its derivatives, future research will likely focus on developing more sustainable and environmentally friendly methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One area of focus is the development of greener methods for the synthesis of the precursor ketone, 1-oxaspiro[4.5]decan-3-one. Traditional oxidation of secondary alcohols often relies on stoichiometric amounts of heavy metal-based oxidants, which are toxic and generate significant waste. A greener alternative is the use of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant such as sodium hypochlorite (B82951) or in an aerobic oxidation system. beilstein-journals.orgmetu.edu.trnih.govacs.orgorganic-chemistry.org These TEMPO-based systems are highly efficient for the oxidation of a wide range of alcohols to ketones under mild conditions. beilstein-journals.orgnih.govacs.orgorganic-chemistry.org

The subsequent reduction of the ketone to 1-oxaspiro[4.5]decan-3-ol can also be made more sustainable. While traditional reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are effective, they often require anhydrous conditions and can generate hazardous waste. Greener alternatives include catalytic transfer hydrogenation or the use of benign reducing agents like ammonia (B1221849) borane (B79455) in water. rsc.org Biocatalytic reduction, as mentioned in the previous section, also represents a highly sustainable approach. nih.gov

| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Oxidation of a precursor secondary alcohol to 1-oxaspiro[4.5]decan-3-one | Stoichiometric chromium-based oxidants | Catalytic TEMPO-based oxidation (e.g., with NaOCl or air) beilstein-journals.orgmetu.edu.trnih.govacs.orgorganic-chemistry.org | Avoids toxic heavy metals, catalytic, milder conditions |

| Reduction of 1-oxaspiro[4.5]decan-3-one to 1-oxaspiro[4.5]decan-3-ol | LiAlH4 or NaBH4 in organic solvents | Catalytic transfer hydrogenation or reduction with ammonia borane in water rsc.org | Avoids pyrophoric reagents, uses greener solvents |

| Spiroketal formation | Acid-catalyzed cyclization of a dihydroxyketone | Electrosynthesis beilstein-journals.org | Metal-free, scalable, avoids harsh acidic conditions |

Integration of Artificial Intelligence and Machine Learning in Reaction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to accelerate the discovery and development of new molecules and synthetic routes. For 1-oxaspiro[4.5]decan-3-ol, these computational approaches can be employed in several key areas.

One significant application is in the design of novel derivatives of 1-oxaspiro[4.5]decan-3-ol with desired biological activities or material properties. Machine learning models can be trained on large datasets of known molecules and their properties to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). These models can then be used to predict the properties of virtual compounds, allowing for the in silico screening of large chemical libraries and the identification of promising candidates for synthesis. For example, ML models could be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-oxaspiro[4.5]decan-3-ol derivatives, which is a critical aspect of drug discovery. greenstonebio.comnih.govarxiv.orgresearchgate.netiapchem.org

Computational tools can also be used to gain a deeper understanding of the interactions between 1-oxaspiro[4.5]decan-3-ol derivatives and their biological targets. Molecular docking and molecular dynamics simulations can be used to model the binding of these molecules to proteins, providing insights into the key interactions that govern their activity. nih.govunipa.itpnnl.govescholarship.orgspringernature.com This information can then be used to guide the design of more potent and selective compounds.

Exploration in Advanced Materials Science Applications

The unique three-dimensional structure and the presence of a hydroxyl functional group in 1-oxaspiro[4.5]decan-3-ol make it an interesting building block for the development of advanced materials. The spiroketal moiety can impart rigidity and thermal stability to a polymer backbone, while the hydroxyl group provides a site for polymerization or further functionalization.

One potential application is the use of 1-oxaspiro[4.5]decan-3-ol as a monomer in the synthesis of novel polyesters. core.ac.ukdigitellinc.comnih.gov The hydroxyl group can react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. The incorporation of the rigid spiroketal unit into the polymer backbone could lead to materials with enhanced thermal and mechanical properties compared to conventional polyesters. Furthermore, the inherent chirality of 1-oxaspiro[4.5]decan-3-ol could be exploited to create polymers with specific optical properties or for applications in chiral separations.

The hydroxyl group of 1-oxaspiro[4.5]decan-3-ol also opens up possibilities for its use as a building block in the synthesis of other types of polymers, such as polyurethanes or polyethers. Moreover, it could be grafted onto the surface of other materials to modify their properties, for example, to increase their hydrophilicity or to introduce specific functionalities. nih.govrsc.org The development of polymers derived from renewable resources is a key area of research in sustainable materials science, and spiroketals derived from biomass could serve as valuable monomers in this context. digitellinc.comresearchgate.netresearchgate.net

| Polymer Type | Potential Role of 1-Oxaspiro[4.5]decan-3-ol | Anticipated Properties of the Resulting Material |

|---|---|---|

| Polyesters core.ac.ukdigitellinc.comnih.gov | As a diol monomer (after introduction of a second hydroxyl group) or as a chain-terminating agent | Increased rigidity, enhanced thermal stability, potential for chirality |

| Polyurethanes | As a diol or polyol component | Modified mechanical properties, potential for biodegradability |

| Polyethers | As a monomer in ring-opening polymerization (if derivatized to an epoxide) or as a diol | Introduction of a rigid spiroketal unit into the polyether backbone |

| Surface-modified materials | Grafted onto a surface via its hydroxyl group | Altered surface properties such as hydrophilicity and functionality nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.